Sepantronium bromide

描述

YM155, also known as sepantronium bromide, is a small molecule that was initially identified as a potent inhibitor of survivin, a member of the inhibitor of apoptosis protein family. Survivin is overexpressed in many types of cancer, making it a target for cancer therapy. YM155 has shown promising results in preclinical studies by inducing cell death in various cancer cell lines, including non-small cell lung cancer, renal cancer, glioblastomas, triple-negative breast cancer, prostate cancer, and acute myeloid leukemia .

准备方法

合成路线和反应条件: YM155是通过多步合成过程合成的,涉及形成咪唑盐。合成路线通常包括以下步骤:

- 咪唑环的形成。

- 咪唑环的烷基化形成咪唑盐。

- 溴化引入溴离子。

工业生产方法: YM155的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始原料。

- 控制反应条件,例如温度、压力和pH。

- 包括结晶和色谱在内的纯化步骤,以获得最终产品 .

化学反应分析

反应类型: YM155会经历各种化学反应,包括:

氧化: YM155在特定条件下可以被氧化,导致形成活性氧物质。

还原: 涉及YM155的还原反应会导致形成还原中间体。

取代: YM155可以发生取代反应,特别是在亲核试剂的存在下。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 硼氢化钠或其他还原剂。

取代: 胺或硫醇等亲核试剂。

形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,YM155的氧化会导致形成氧化衍生物,而取代反应会导致形成取代的咪唑盐化合物 .

科学研究应用

YM155具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究survivin的抑制及其对细胞死亡途径的影响。

生物学: 研究其在诱导癌细胞凋亡中的作用以及作为治疗剂的潜力。

医学: 在临床试验中被探索用于治疗各种癌症,包括非小细胞肺癌、前列腺癌和急性淋巴细胞白血病。

作用机制

YM155通过靶向survivin发挥作用,survivin是一种抑制凋亡和促进细胞增殖的蛋白质。该化合物与survivin基因的启动子区域结合,导致survivin表达的下调。这导致凋亡途径的激活和癌细胞的细胞死亡诱导。 此外,YM155已被证明可以诱导DNA损伤并激活DNA损伤应答途径,进一步促使其细胞毒性作用 .

类似化合物:

Embelin: 另一种survivin的小分子抑制剂。

LCL161: 一种靶向凋亡抑制蛋白的小分子。

Birinapant: 一种靶向凋亡抑制蛋白的双价小分子。

YM155的独特性: YM155在有效抑制survivin表达和诱导各种癌细胞系的凋亡方面是独一无二的。与其他survivin抑制剂不同,YM155在临床前研究中显示出显著的疗效,并且在临床试验中耐受性良好。 它诱导DNA损伤和激活DNA损伤应答途径的能力进一步使其区别于其他类似化合物 .

相似化合物的比较

Embelin: Another small molecule inhibitor of survivin.

LCL161: A small molecule that targets inhibitor of apoptosis proteins.

Birinapant: A bivalent small molecule that targets inhibitor of apoptosis proteins.

Uniqueness of YM155: YM155 is unique in its ability to potently inhibit survivin expression and induce apoptosis in a wide range of cancer cell lines. Unlike other survivin inhibitors, YM155 has shown significant efficacy in preclinical studies and has been well-tolerated in clinical trials. Its ability to induce DNA damage and activate the DNA damage response pathway further distinguishes it from other similar compounds .

生物活性

Sepantronium bromide, also known as YM155, is a small-molecule inhibitor that selectively suppresses survivin, a member of the inhibitor of apoptosis (IAP) gene family. This compound has garnered attention for its potential in cancer therapy due to its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.

This compound functions primarily by downregulating survivin at both the mRNA and protein levels. Survivin plays a crucial role in inhibiting apoptosis and promoting cell proliferation. The mechanism involves the dissociation of the paraspeckle regulatory protein (p54 nrb) from interleukin enhancer-binding factor 3 (ILF3), leading to altered subcellular localization and subsequent downregulation of survivin expression .

Preclinical Studies

In preclinical evaluations, this compound has demonstrated significant anti-tumor activity across various cancer models. It has been shown to:

- Induce Apoptosis : In non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models, YM155 effectively triggered programmed cell death pathways.

- Enhance Chemotherapy Efficacy : The compound has been found to synergistically enhance the effects of platinum-based chemotherapy agents like carboplatin and paclitaxel .

- Inhibit Tumor Growth : Studies indicate that YM155 can suppress tumor growth and metastasis in xenograft models, particularly in aggressive cancers such as melanoma and bladder cancer .

Phase I/II Study

A notable phase I/II clinical trial investigated the safety and efficacy of this compound in combination with carboplatin and paclitaxel for patients with stage IV NSCLC. Key findings include:

- Patient Demographics : A total of 41 patients participated, primarily with NSCLC.

- Dosage : Patients received escalating doses of this compound ranging from 3.6 to 12 mg/m².

- Safety Profile : The treatment was generally well tolerated, with hematological toxicities being the most common adverse effects.

- Efficacy : The study recorded a modest response rate of 5.4%, with a median progression-free survival (PFS) of 5.7 months and overall survival (OS) of 16.1 months .

| Study Parameter | Value |

|---|---|

| Total Patients | 41 |

| Maximum Tolerated Dose | 10 mg/m² |

| Response Rate | 5.4% |

| Median PFS | 5.7 months |

| Median OS | 16.1 months |

Further Investigations

Subsequent studies have explored the drug's effects on other types of cancer, including lymphomas and breast cancer, revealing varying degrees of efficacy and safety profiles. For instance, a multicenter phase II study noted that while YM155 enhanced responses in B-cell non-Hodgkin lymphoma when combined with rituximab, it showed limited effectiveness in breast cancer populations .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study in NSCLC : Patients treated with YM155 alongside standard chemotherapy exhibited improved tumor regression compared to historical controls receiving chemotherapy alone.

- Adaptation Mechanisms : Research indicated that chronic exposure to YM155 led to cellular adaptations involving oxidative stress responses, which may explain some resistance observed in late-stage trials .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of sepantronium bromide in suppressing survivin, and what experimental methods validate this mechanism?

this compound selectively inhibits survivin expression by targeting its promoter activity, as demonstrated through luciferase reporter assays in HeLa-SURP-luc and CHO-SV40-luc cells (IC50 = 0.54 nM). This suppression leads to caspase activation and apoptosis, particularly in p53-deficient cancer cells (e.g., PC-3 and PPC-1 prostate cancer models). Western blot analyses confirm reduced survivin protein levels without affecting other apoptosis regulators like Bcl-2 or XIAP .

Q. What are the key pharmacokinetic (PK) parameters of this compound, and how do patient covariates influence them?

this compound follows a one-compartment PK model with continuous intravenous infusion (CIVI). Total body clearance (CL) is significantly affected by creatinine clearance (CLCR), cancer type, and alanine aminotransferase (ALT) levels. For example, patients with moderate renal impairment (CLCR <40 mL/min) exhibit a 25% reduction in CL, increasing drug exposure. Cancer type (e.g., NSCLC vs. melanoma) and ALT elevation also contribute to variability, while age, sex, and race show negligible impact .

Q. What dosing regimens are commonly used in clinical trials, and how is toxicity managed?

The standard regimen is 4.8–10 mg/m²/day via 7-day CIVI every 21 days. Dose-limiting toxicities include hematologic effects (e.g., neutropenia), managed through renal function monitoring. No dose adjustment is needed for mild renal impairment, but moderate impairment requires close PK monitoring due to 30% increased exposure .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling optimize dosing in patients with renal impairment?

PopPK models using NONMEM software incorporate covariates like CLCR to predict CL variability. For moderate renal impairment, simulations suggest a 0.7-fold reduction in CL, necessitating reduced doses or extended infusion intervals to maintain therapeutic efficacy while minimizing toxicity. These models are validated using phase 1/2 data from Japanese and European cohorts .

Q. What methodological approaches are used to evaluate this compound’s synergy with DNA-damaging agents like γ-radiation?

Preclinical studies combine this compound with γ-radiation in NSCLC xenografts, assessing:

- Apoptosis : Caspase-3 activity assays and TUNEL staining quantify apoptotic cells.

- DNA repair : γ-H2AX foci assays measure delayed repair of double-strand breaks.

- Tumor growth inhibition : Orthotopic models (e.g., H460, Calu6) evaluate additive effects with radiation, showing 80% tumor growth inhibition (TGI) at 5 mg/kg .

Q. How should researchers address contradictions in clinical efficacy data across trials?

For example, phase II trials in NSCLC showed limited efficacy when combined with carboplatin/paclitaxel (median OS = 16.1 months; 11% response rate). To resolve contradictions:

- Stratify patients by survivin expression levels (IHC or mRNA quantification).

- Analyze PK variability due to renal/hepatic function.

- Explore combinatorial timing (e.g., sequential vs. concurrent dosing with taxanes) .

Q. What biomarkers predict this compound sensitivity, and how are they validated?

TP53 mutations and high-risk gene signatures (e.g., Myc amplification) correlate with sensitivity. In HCC, IC50 values from GDSC/CTRP databases show this compound is more effective in TP53-mutant, high-risk patients. Validation involves:

- In vitro : Dose-response curves in p53-null vs. wild-type cell lines.

- Clinical : Retrospective analysis of tumor biopsies from phase II trials .

Q. What in vitro models are used to study resistance mechanisms?

- 3D spheroids : Assess survivin re-expression under hypoxic conditions.

- Long-term exposure : Generate resistant clones (e.g., MOLT-4 leukemia cells) and profile transcriptomic changes via RNA-seq.

- Combinatorial screens : Test synergy with inhibitors of efflux pumps (e.g., ABCB1) to overcome resistance .

Q. Methodological Considerations

- PK/PD integration : Link CLCR-adjusted PK models to survivin suppression biomarkers (e.g., plasma survivin ELISA).

- Trial design : Use adaptive phase I/II protocols to optimize dosing in renal-impaired subgroups .

- Data analysis : Apply linear mixed-effects models to account for inter-patient variability in PopPK studies .

属性

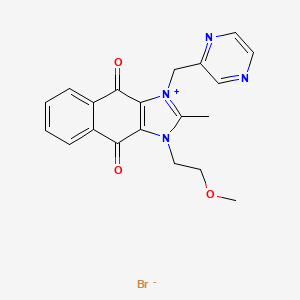

IUPAC Name |

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228817 | |

| Record name | Sepantronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781661-94-7 | |

| Record name | Sepantronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepantronium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepantronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPANTRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。